3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 112677-05-1
VCID: VC20817060
InChI: InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3
SMILES: CC1=CC=C(O1)C(=O)C=CN(C)C
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

CAS No.: 112677-05-1

Cat. No.: VC20817060

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one - 112677-05-1

Specification

CAS No. 112677-05-1
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3
Standard InChI Key XWBWCQRTMKRLQZ-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(=O)C=CN(C)C
Canonical SMILES CC1=CC=C(O1)C(=O)C=CN(C)C

Introduction

Chemical Identity and Structural Characteristics

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound belonging to the enaminone class of chemicals. This compound features a furan ring system with a methyl substituent at the 5-position, connected to a propenone (prop-2-en-1-one) moiety that terminates with a dimethylamino group. The molecule predominantly exists in the trans (E) configuration across the alkene double bond, as indicated by the (E) or (2E) prefix in its systematic name .

The compound is identified by multiple nomenclature systems:

Identification Parameters

ParameterValue
IUPAC Name(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS Numbers112677-05-1, 1233858-29-1
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
Standard InChIInChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+
Standard InChIKeyXWBWCQRTMKRLQZ-VOTSOKGWSA-N
Isomeric SMILESCC1=CC=C(O1)C(=O)/C=C/N(C)C

The compound has been registered under two distinct CAS numbers, which may reflect different registrations of the same compound or potentially different isomeric forms .

Physical and Chemical Properties

The physical and chemical properties of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one provide crucial information for its handling, storage, and application in research settings.

Synthesis and Preparation

The synthesis of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves reaction pathways common to enaminone preparation.

Synthetic Approaches

Based on the limited information available in the search results, the synthesis likely involves an aldol condensation reaction between a 5-methylfuran-2-yl derivative and a dimethylamine compound. The general synthetic approach may follow:

  • Reaction of 5-methyl-2-furaldehyde or 1-(5-methylfuran-2-yl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA)

  • Alternative approach involving Vilsmeier-Haack formylation followed by condensation with dimethylamine

The preparation likely requires controlled reaction conditions including appropriate temperature, solvent systems, and potentially catalysts to achieve the desired E-configuration of the final product.

Structural Relationship to Other Compounds

Relation to Chalcones

The structure of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one bears similarity to chalcones, which are a class of open-chain flavonoids characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The search results indicate that the compound's structural similarity to chalcones suggests potential bioactivity .

Chalcones and their derivatives, including those with furan rings, have been reported to exhibit various biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of the dimethylamino group in this particular compound may further modify its pharmacological profile compared to traditional chalcones .

Material Science Applications

The extended conjugated system in 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one makes it potentially valuable in material science applications. Compounds with similar electronic structures have been investigated for:

  • Photosensitive materials

  • Organic electronics

  • Chromophores in optical materials

  • Precursors for heterocyclic synthesis

The presence of both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups connected by a conjugated system may result in interesting electronic properties that could be exploited in materials research.

Analytical Methods and Characterization

Standard analytical methods for the characterization of 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • UV-visible spectroscopy

  • X-ray crystallography (for solid-state structure)

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